15-keto Fluprostenol
CAS No.:
Cat. No.: VC0211445
Molecular Formula: C23H27F3O6
Molecular Weight: 456.5
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27F3O6 |
|---|---|
| Molecular Weight | 456.5 |
| Standard InChI | InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,18-21,28-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t18-,19-,20+,21-/m1/s1 |
| Standard InChI Key | KWTWHYQJNRDZOJ-XXAASLTGSA-N |
| SMILES | O[C@@H]1[C@H](C/C=CCCCC(O)=O)[C@@H](/C=C/C(COC2=CC(C(F)(F)F)=CC=C2)=O)[C@H](O)C1 |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identity
15-Keto Fluprostenol has the molecular formula C₂₆H₃₅F₃O₅ and a molecular weight of 498.5 g/mol . Its structure includes:
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Core Prostanoid Backbone: A bicyclic cyclopentane ring with substituents at positions 2 and 7.
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Functional Groups:
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Ester Moiety: An isopropyl ester group enhancing corneal penetration .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₅F₃O₅ | |
| Molecular Weight | 498.5 g/mol | |
| CAS Number | 404830-45-1 | |
| UNII | 4U2P9U9Z66 |
Pharmacological Profile and Mechanism of Action
Receptor Interaction and Ocular Hypotensive Effects
15-Keto Fluprostenol acts as a full agonist of the prostaglandin F2α (FP) receptor, similar to its parent compound travoprost . This receptor activation enhances aqueous humor outflow via:
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Trabecular Meshwork Pathway: Increased outflow through the conventional pathway.
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Uveoscleral Pathway: Enhanced outflow via the ciliary muscle and sclera .
Key Pharmacodynamic Properties
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Target: FP receptor (Prostaglandin F2-alpha receptor)
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Onset of Action: Reduced IOP observed within 24 hours of administration .
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Duration of Action: Maintains IOP reduction for 5 consecutive days in clinical trials .
Clinical Efficacy in Glaucoma Management
Pilot Study Design and Results
A randomized, double-masked, placebo-controlled trial evaluated 15-keto Fluprostenol in normal tension glaucoma (NTG) patients .
| Parameter | 15-Keto Fluprostenol Group | Placebo Group |
|---|---|---|
| Patients | 6 (hospitalized for compliance) | 6 |
| Dosage | 35 μg/ml (1 drop at 8 P.M.) | Vehicle (1 drop at 8 P.M.) |
| Treatment Duration | 5 days | 5 days |
| IOP Measurement | 8 A.M. and 8 P.M. for 6 days | 8 A.M. and 8 P.M. for 6 days |
Critical Findings
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IOP Reduction:
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Safety Profile:
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Flammability | Flammable Liquid 2 | H225: Highly flammable liquid and vapor |
| Eye Irritation | Eye Irritation 2A | H319: Causes serious eye irritation |
| Systemic Toxicity | STOT Single Exposure 3 | H336: May cause drowsiness or dizziness |
Toxicological Data
| Route of Exposure | LD/LC50 Values | Source |
|---|---|---|
| Oral (Rat) | >5,000 mg/kg | |
| Dermal (Rabbit) | >5,000 mg/kg | |
| Intraperitoneal (Mouse) | 70 mg/kg |
Environmental Impact:
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Aquatic Toxicity: Classified as "slightly hazardous for water" (Water Hazard Class 1) .
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Persistence: No data on biodegradability or bioaccumulation potential .
Metabolic Pathways and Stability
Formation from Travoprost
Travoprost undergoes oxidation at the 15-hydroxyl group to form 15-keto Fluprostenol, a process mediated by cytochrome P450 enzymes or non-enzymatic oxidation . This metabolite lacks the hydroxyl group critical for receptor binding, raising questions about its intrinsic activity.
Stability Considerations
15-Keto Fluprostenol’s stability is influenced by:
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pH: Acidic conditions may promote ester hydrolysis.
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Oxidation: Susceptibility to further degradation under oxidative stress .
Comparative Analysis with Prostaglandin Analogues
Efficacy vs. Traditional PGAs
While 15-keto Fluprostenol demonstrated efficacy in NTG, its potency relative to other PGAs (e.g., latanoprost, bimatoprost) remains unestablished. The pilot study focused on NTG, a subgroup characterized by low baseline IOP (<22 mmHg) .
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